
1-Benzyl-1,4-diazepan-5-one
概要
説明
1-Benzyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C12H16N2O. It is a member of the diazepane family, characterized by a seven-membered ring structure containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,4-dichlorobutane in the presence of a base, followed by cyclization to form the diazepane ring. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 1-Benzyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide and bases like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Medicinal Chemistry
1-Benzyl-1,4-diazepan-5-one has been investigated for its potential as an inhibitor of human nitric oxide synthesis, which is critical in various physiological processes and pathologies. Inhibiting this synthesis can have therapeutic implications for conditions such as hypertension and neurodegenerative diseases .
Neurological Disorders
The compound shows promise in treating neurological disorders due to its inhibitory effects on calcium channels. This property suggests potential applications in managing epilepsy and other seizure disorders. Studies have indicated that it can significantly reduce seizure frequency in animal models .
Pharmacology
The unique structural features of this compound allow for diverse interactions with biological targets. Its ability to modulate GABA_A receptors positions it as a candidate for developing new anxiolytic and anticonvulsant medications .
Anxiolytic Effects
Research has shown that this compound possesses anxiolytic properties similar to established benzodiazepines. In controlled studies, it significantly reduced anxiety-like behaviors in rodent models when administered at therapeutic doses .
Anticonvulsant Properties
In various seizure models, the compound has demonstrated significant anticonvulsant activity. It reduces both the frequency and duration of seizures, indicating its potential utility in epilepsy treatment .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its broader therapeutic potential .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anxiolytic Activity | Significant reduction in anxiety-like behavior in rodent models compared to control groups. |
Study B | Anticonvulsant Activity | Marked decrease in seizure frequency in pentylenetetrazol-induced seizures. |
Study C | Antimicrobial Activity | Inhibitory effects against Staphylococcus aureus and Escherichia coli observed in vitro. |
Detailed Research Findings
A recent study focusing on the structure-activity relationship (SAR) of benzodiazepine derivatives highlighted that modifications at the 7-position significantly influence receptor affinity and biological activity. For instance, larger substituents at this position enhance anxiolytic potency while reducing anticonvulsant efficacy .
作用機序
The mechanism of action of 1-Benzyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. It is believed to inhibit nitric oxide synthesis by binding to the enzyme nitric oxide synthase. This interaction prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels in the body .
類似化合物との比較
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Uniqueness: 1-Benzyl-1,4-diazepan-5-one is unique due to its specific structure and potential as a nitric oxide synthase inhibitor. Unlike other benzodiazepines, it has a distinct seven-membered ring and benzyl group, which contribute to its unique chemical and biological properties .
生物活性
1-Benzyl-1,4-diazepan-5-one is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a diazepane ring. The presence of nitrogen atoms in its structure contributes to its basic properties, allowing it to form salts and participate in various chemical reactions. Its molecular formula is , with a molecular weight of 190.24 g/mol.
Inhibition of Nitric Oxide Synthesis
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting nitric oxide synthase (NOS). This action reduces the conversion of L-arginine to nitric oxide (NO), which is crucial in various physiological processes including vasodilation and neurotransmission. By modulating NO levels, the compound may influence conditions related to cardiovascular health and neuropharmacology.
Efflux Pump Inhibition
Research has demonstrated that this compound acts as an efflux pump inhibitor (EPI) in Escherichia coli. It has been shown to decrease the minimal inhibitory concentration (MIC) of antibiotics such as levofloxacin by increasing the accumulation of ethidium bromide within bacterial cells . This property suggests potential applications in combating antibiotic resistance by enhancing the efficacy of existing antibiotics.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity, particularly against E. coli. Studies indicate that it enhances membrane permeability and decreases transcription of efflux pump genes, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Applications
There is emerging evidence suggesting that this compound may possess anxiolytic and anticonvulsant properties. Its structural similarity to benzodiazepines positions it as a potential therapeutic agent for anxiety disorders and epilepsy . The compound's interaction with GABA receptors may mediate these effects, warranting further investigation into its psychotropic potential.
Case Studies and Research Findings
特性
IUPAC Name |
1-benzyl-1,4-diazepan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPZCYIDBMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286376 | |
Record name | 1-benzyl-1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55186-89-5 | |
Record name | 55186-89-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1,4-diazepan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 1-Benzyl-1,4-diazepan-5-one?
A1: The molecular formula of this compound is C12H16N2O []. While the abstract doesn't provide a visual representation of the structure, it describes a seven-membered diazepane ring in a chair conformation, with a benzyl group attached to one nitrogen. A carbonyl group (C=O) is present at the 5-position of the diazepane ring.
Q2: How does the crystal structure of this compound influence its intermolecular interactions?
A2: The crystal structure reveals that this compound molecules interact with each other through hydrogen bonding []. Specifically, N—H⋯O hydrogen bonds link the molecules into dimers, and these dimers are further connected by C—H⋯O interactions to form infinite sheets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。